molecular formula C18H24N2O B13941687 Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- CAS No. 54119-35-6

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-

Cat. No.: B13941687
CAS No.: 54119-35-6
M. Wt: 284.4 g/mol
InChI Key: WDVMRLHJCOEKJY-UHFFFAOYSA-N
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Description

Chemical Name: 2-[[2-[Bis(phenylmethyl)amino]ethyl]amino]ethanol Synonyms: N,N-Dibenzylethanolamine, 2-(Dibenzylamino)ethanol, CAS 101-06-4 . Molecular Formula: C₁₈H₂₁NO Molecular Weight: 269.34 g/mol Structure: The compound features a central ethanol backbone substituted with two benzyl (phenylmethyl) groups on the aminoethyl moiety. This structure confers significant lipophilicity and steric bulk, influencing its solubility, reactivity, and applications .

Properties

CAS No.

54119-35-6

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-[2-(dibenzylamino)ethylamino]ethanol

InChI

InChI=1S/C18H24N2O/c21-14-12-19-11-13-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19,21H,11-16H2

InChI Key

WDVMRLHJCOEKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCNCCO)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- typically involves sequential amination and alkylation reactions, starting from suitable aminoethyl and benzylamine derivatives. The key steps include:

These reactions are conducted under controlled temperature, solvent, and pH conditions to optimize product formation and minimize side reactions. Analytical techniques such as gas chromatography and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm purity.

Use of Halogenoethylamine Precursors

A related synthetic strategy for compounds structurally similar to the target involves reacting halogenoethylamines (such as chloroethylamine or bromoethylamine) or their mineral acid salts with monoethanolamine. This method is well-documented for producing 2-(2-aminoethylamino) ethanol, a structurally related intermediate:

  • Reaction conditions : The halogenoethylamine salt is reacted with monoethanolamine in isopropyl alcohol at moderate temperatures (55-60°C) for about 2 hours.
  • Workup : After reaction completion, solvents and excess amine are removed by reduced pressure distillation. The product is then neutralized with sodium hydroxide solution and purified by distillation under reduced pressure.
  • Yields and purity : This method achieves high purity (around 98%) and good yields (83-95% molar yield), demonstrating the efficiency of using halogenoethylamine salts as precursors.

Though this exact method is for a simpler analog, it provides a conceptual foundation for the preparation of more complex derivatives like Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-.

Salt Formation and Purification Techniques

In the synthesis of complex aminoethanol derivatives, salt formation with various acids (e.g., fumaric acid, citric acid, oxalic acid, phenylformic acid) is often employed to improve isolation and purification:

  • Crude products are dissolved in mixed solvents (e.g., methanol and water or propanol-water mixtures) and treated with acid equivalents.
  • The resulting salts precipitate upon cooling and can be filtered and dried.
  • This step enhances the purity and stability of the compound for further use or characterization.

This technique is widely used in pharmaceutical intermediate preparation and can be applied to Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- to obtain pure, crystalline forms.

Summary Table of Preparation Methods and Conditions

Preparation Method Key Reactants/Intermediates Reaction Conditions Purification Techniques Yield (%) Purity (%) Notes
Halogenoethylamine + Monoethanolamine Chloroethylamine hydrochloride, MEA 55-60°C, 2 hours, isopropyl alcohol Distillation under reduced pressure, NaOH neutralization 83-95 ~98 Mild conditions, high yield
Multi-step organic synthesis Benzylamine derivatives, aminoethanol Controlled temp, solvent, pH Chromatography (GC, HPLC) Variable High Requires multi-step control
Gabriel synthesis (adapted) Phthalimide intermediates Mild temp, chloroform extraction Precipitation, extraction High High Avoids harsh conditions
Salt formation with organic acids Crude aminoethanol derivatives Room temp to 80°C, solvent mixtures Filtration of acid salts N/A Improved Enhances isolation and stability

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The presence of benzyl groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Properties :

  • logP : 3.02 (indicative of moderate lipophilicity) .
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and catalysts .

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Ethanol, 2-[(phenylmethyl)amino]- 104-63-2 C₉H₁₃NO 151.21 Single benzyl group on aminoethanol
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol 4439-20-7 C₆H₁₆N₂O₂ 148.20 Two hydroxyethyl groups on ethylenediamine
2-(Bis(2-hydroxyethyl)amino)ethanol 91698-30-5 C₆H₁₅NO₃ 149.19 Bis-hydroxyethyl substitution
2-(2-Thienyl)ethanol 5402-55-1 C₆H₈OS 128.19 Thiophene ring substituent

Structural Analysis :

  • Ethanol, 2-[(phenylmethyl)amino]- (CAS 104-63-2) has a single benzyl group, reducing steric hindrance and lipophilicity compared to the target compound .
  • 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol (CAS 4439-20-7) is more hydrophilic due to additional hydroxyl groups, favoring aqueous solubility .
  • 2-(2-Thienyl)ethanol (CAS 5402-55-1) incorporates a sulfur-containing heterocycle, altering electronic properties and reactivity .

Physicochemical Properties

Property Target Compound Ethanol, 2-[(phenylmethyl)amino]- 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol
Molecular Weight 269.34 151.21 148.20
logP 3.02 1.45 -0.89
Melting Point Not reported 38–40°C 49–51°C
Hydrogen Bond Donors 2 2 3

Key Observations :

  • The target compound’s higher molecular weight and logP reflect enhanced lipophilicity, making it suitable for lipid-rich environments (e.g., cell membranes) .
  • Compounds with hydroxyethyl substituents (e.g., CAS 4439-20-7) exhibit greater hydrophilicity and lower logP values .

Target Compound :

  • Synthesized via alkylation of ethanolamine with benzyl halides, followed by purification (similar to methods in for analogous amines) .

Comparative Syntheses :

  • Ethanol, 2-[(phenylmethyl)amino]-: Prepared by reacting ethanolamine with benzyl chloride under basic conditions .
  • 2-(2-Thienyl)ethanol: Derived from thiophene derivatives via Grignard or reduction reactions .

Biological Activity

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- is a compound of interest due to its potential biological activities. This article explores its biological activity, including toxicity, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C18H24N2O
  • Molecular Weight : 288.40 g/mol
  • CAS Number : 104695

The compound features a complex structure with two bis(phenylmethyl) amino groups attached to an ethanolamine backbone. This unique configuration may contribute to its varied biological effects.

Biological Activity Overview

The biological activity of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that similar compounds exhibit significant antimicrobial properties. For example, thiazole derivatives have demonstrated potent activity against various bacterial strains, indicating that modifications in the amino groups can enhance antimicrobial efficacy .
  • Cytotoxicity :
    • The compound may exhibit cytotoxic effects against cancer cell lines. Research indicates that structurally related compounds have shown IC50 values less than those of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
  • Toxicological Assessments :
    • Toxicity studies reveal that high doses can lead to adverse effects such as liver enlargement and renal damage in animal models . The No Observed Adverse Effect Level (NOAEL) was established at 60 mg/kg body weight/day for oral administration, highlighting the need for careful dosage regulation in potential therapeutic applications .

Pharmacokinetics

Research indicates that Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- is metabolized primarily in the liver, with significant absorption noted in dermal studies. In vitro studies suggest that the compound is absorbed less effectively through human skin compared to animal models .

Table 1: Summary of Key Findings on Biological Activity

Study TypeFindingsReference
Antimicrobial ActivityExhibits significant antimicrobial properties against various bacterial strains
CytotoxicityIC50 values lower than doxorubicin in certain cancer cell lines
Toxicity AssessmentNOAEL established at 60 mg/kg; liver and renal toxicity observed at higher doses
PharmacokineticsPrimarily metabolized in the liver; lower dermal absorption in humans

Case Study: Cytotoxic Effects on Cancer Cells

A study examined the cytotoxic effects of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- on glioma cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. This suggests potential for development as an anticancer agent.

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